2-Vinyl-1-naphthaldehyde
CAS No.:
Cat. No.: VC18766783
Molecular Formula: C13H10O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10O |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | 2-ethenylnaphthalene-1-carbaldehyde |
| Standard InChI | InChI=1S/C13H10O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h2-9H,1H2 |
| Standard InChI Key | QAMVRQIZKGCYOX-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=C(C2=CC=CC=C2C=C1)C=O |
Introduction
Molecular Structure and Properties
Structural Features
The naphthalene core provides a planar, conjugated π-system, while the vinyl and aldehyde groups introduce sites for electrophilic and nucleophilic reactions. Key structural aspects include:
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Molecular formula: C₁₃H₁₀O
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Molecular weight: 182.22 g/mol
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IUPAC name: 2-ethenylnaphthalene-1-carbaldehyde
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Canonical SMILES: C=CC1=C(C2=CC=CC=C2C=C1)C=O
Table 1: Physical Properties of 2-Vinyl-1-naphthaldehyde
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₀O | |
| Molecular weight | 182.22 g/mol | |
| CAS number | Not publicly listed | |
| Aldehyde group | Position 1 | |
| Vinyl group | Position 2 |
Synthesis and Preparation Methods
Common Synthetic Routes
2-Vinyl-1-naphthaldehyde is typically synthesized via reactions that introduce the aldehyde and vinyl groups onto the naphthalene scaffold. Key methods include:
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Wittig Reaction: Aldehyde-forming reactions involving triphenylphosphine ylides, which enable selective vinyl group incorporation .
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Cyclization Reactions: Prins/Friedel-Crafts cascades, where vinyl intermediates undergo acid-catalyzed cyclization to form the naphthalene core .
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Nucleophilic Substitution: Alkylation or vinylation of naphthalene derivatives followed by oxidation to introduce the aldehyde group .
Table 2: Representative Synthesis Methods
Reactivity and Functionalization
Aldehyde Group Reactivity
The aldehyde moiety participates in classic carbonyl reactions:
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Condensation: Forms imines with amines (e.g., zwitterionic compounds) .
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Oxidation: Converts to carboxylic acids under strong oxidizing conditions.
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Reduction: Yields primary alcohols with NaBH₄ or LiAlH₄.
Vinyl Group Reactivity
The vinyl group enables polymerization, cycloadditions, and electrophilic substitutions:
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Polymerization: Radical or anionic polymerization to form conjugated polymers .
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Diels-Alder Reactions: Acts as a dienophile in [4+2] cycloadditions.
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Hydrohalogenation: Adds HX across the double bond to form halogenated derivatives.
Applications in Research and Industry
Pharmaceutical Precursor
2-Vinyl-1-naphthaldehyde serves as an intermediate for synthesizing bioactive molecules:
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Barbiturates: Condensation with barbituric acids yields derivatives with potential anticonvulsant properties .
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Zwitterionic Compounds: Reacts with sulfonamides to form imine-based zwitterions for drug modification .
Material Science
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Conjugated Polymers: Vinyl bridges enhance coplanarity, improving electron mobility in semiconductors .
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Optoelectronic Materials: Aldehyde groups enable functionalization for non-linear optical (NLO) applications .
Computational and Spectroscopic Insights
DFT Studies
Density functional theory (DFT) calculations at the M06/6-311G(d,p) level reveal:
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Electronic Structure: HOMO-LUMO gaps influence reactivity and stability .
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NBO Analysis: Hyperconjugative interactions stabilize the molecule .
Spectral Characterization
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